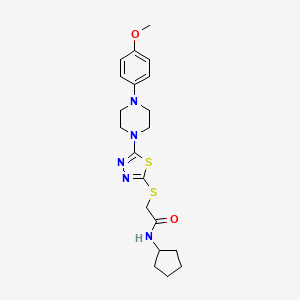
N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide, also known as DMDB-2C-B, is a synthetic compound that belongs to the phenethylamine and benzofuran families. It is a potent and selective agonist for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. DMDB-2C-B has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Derivatives and Antiulcer Activities : A study by Hosokami et al. (1992) explored the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their antiulcer activities. The introduction of a carbamoyl group into specific positions retained antiulcer activity comparable to the lead compound. This demonstrates potential medicinal applications in the treatment of ulcers (Hosokami et al., 1992).
Antidopaminergic Properties for Antipsychotic Agents : Högberg et al. (1990) synthesized compounds related to N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide and evaluated their antidopaminergic properties. These compounds are of interest in the development of antipsychotic medications (Högberg et al., 1990).
Chemical Synthesis and Characterization
Synthesis of Novel Benzodifuranyl Compounds : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives and evaluated them as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. This indicates potential applications in developing treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis for Systemic Exposure Improvement : Owton et al. (1995) conducted the synthesis of an analogue of the osteoarthritis drug rhein with improved systemic exposure, demonstrating the utility of such compounds in the development of more effective treatments for osteoarthritis (Owton et al., 1995).
Pharmaceutical Research and Development
Development of Sigma-2 Receptor Probes : Xu et al. (2005) studied benzamide analogues as probes for sigma-2 receptors. These compounds could be useful in studying sigma2 receptors in vitro, with implications for the development of new therapeutic agents (Xu et al., 2005).
Hydroamination with Carboxamides : Wang and Widenhoefer (2004) explored the reaction of benzamide with catalytic mixtures, leading to the isolation of various compounds. This research has implications for the synthesis of complex molecules in pharmaceutical chemistry (Wang and Widenhoefer, 2004).
Receptor Ligand Research
- Dopamine D(3) Receptor Ligands Study : Leopoldo et al. (2002) investigated compounds related to N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide for their affinity for dopamine D(3) receptors. This research is significant in developing new treatments for conditions related to dopamine receptor dysfunction (Leopoldo et al., 2002).
Antiproliferative Activity and Cancer Research
- Antiproliferative Activity and Cancer Research : Youssef et al. (2020) prepared N-alkyl-2-(substitutedbenzamido) benzamides for screening against cancer cell lines. This research contributes to the development of new chemotherapeutic agents (Youssef et al., 2020).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-15-7-6-8-16(13-15)24(28)27-22-18-9-4-5-10-20(18)32-23(22)25(29)26-19-14-17(30-2)11-12-21(19)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIAWQDIVPBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

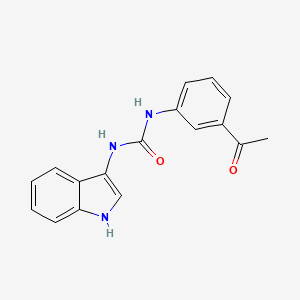
![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)
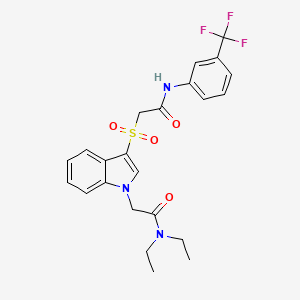
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)
![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)
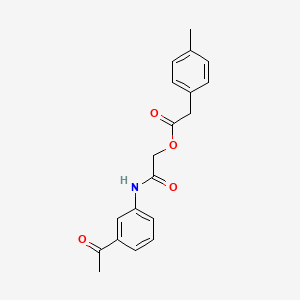
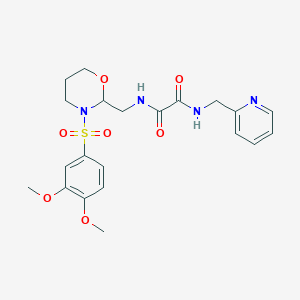
![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)
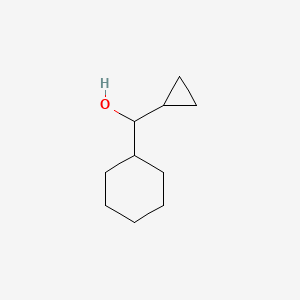
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-benzyl-4-oxophthalazine-1-carboxylate](/img/structure/B2823903.png)


